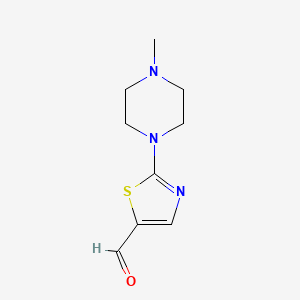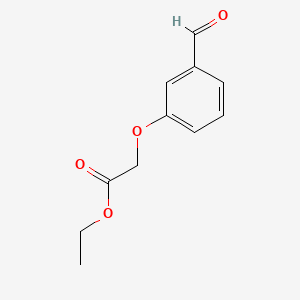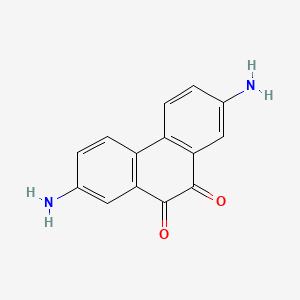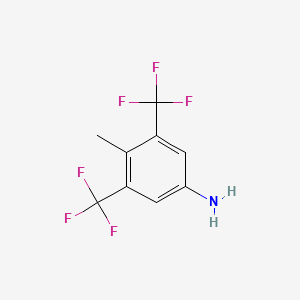
4-甲基-3,5-双(三氟甲基)苯胺
描述
Synthesis Analysis
The synthesis of “3,5-Bis(trifluoromethyl)aniline”, a related compound, involves the use of 3,5-Bis(trifluoromethyl)nitrobenzene and ethyl acetate in a 1L autoclave, with palladium-carbon as a catalyst . The reaction is maintained at 60℃ for 20 hours, followed by cooling, filtration, concentration, and distillation .
Molecular Structure Analysis
The molecular structure of “3,5-Bis(trifluoromethyl)aniline” consists of a benzene ring with two trifluoromethyl groups and one amino group attached . The linear formula is (CF3)2C6H3NH2 .
Chemical Reactions Analysis
“3,5-Bis(trifluoromethyl)aniline” has been found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3,5-Bis(trifluoromethyl)aniline” include a boiling point of 85 °C/15 mmHg, a density of 1.467 g/mL at 25 °C, and a refractive index n20/D of 1.434 .
科学研究应用
- 起始试剂: 4-甲基-3-(三氟甲基)苯胺是合成其他化合物的重要起始材料。 例如,它可用于制备叔丁基-4-甲基-3-(三氟甲基)苯基氨基甲酸酯 .
- 结构单元: 研究人员将此化合物用作构建更复杂分子的合成结构单元 .
- 4-甲基-3,5-双(三氟甲基)苯胺参与合成N-[2-羟基-1-萘亚甲基]-3,5-双(三氟甲基)苯胺,一种席夫碱。 席夫碱在配位化学、催化和材料科学中有着应用 .
- 通过钛催化的加胺反应,该化合物有助于合成N-1-苯乙基-3,5-双(三氟甲基)苯胺 . 这些反应对于创造多样化的有机结构至关重要。
有机合成与药物化学
席夫碱的形成
加胺反应
安全和危害
未来方向
作用机制
Target of Action
It’s worth noting that anilines, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that anilines can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Anilines are often involved in the modulation of enzymatic activities and can influence various biochemical pathways .
Pharmacokinetics
The compound’s trifluoromethyl groups might influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body .
Result of Action
Anilines can have various effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methyl-3,5-bis(trifluoromethyl)aniline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
4-Methyl-3,5-bis(trifluoromethyl)aniline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been found to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of 4-Methyl-3,5-bis(trifluoromethyl)aniline on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. The compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it has been shown to upregulate genes associated with antioxidant defenses, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, 4-Methyl-3,5-bis(trifluoromethyl)aniline exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, thereby modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-3,5-bis(trifluoromethyl)aniline have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and stress response pathways .
Dosage Effects in Animal Models
The effects of 4-Methyl-3,5-bis(trifluoromethyl)aniline vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant defenses and improve overall cellular function. At higher doses, it can exhibit toxic effects, including oxidative damage and apoptosis. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
4-Methyl-3,5-bis(trifluoromethyl)aniline is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter the levels of various metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Methyl-3,5-bis(trifluoromethyl)aniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins .
Subcellular Localization
The subcellular localization of 4-Methyl-3,5-bis(trifluoromethyl)aniline is critical for its activity and function. It is often found in the cytoplasm and mitochondria, where it can interact with key enzymes and regulatory proteins. Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, thereby modulating its biochemical effects .
属性
IUPAC Name |
4-methyl-3,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c1-4-6(8(10,11)12)2-5(16)3-7(4)9(13,14)15/h2-3H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWFVMIGHVNJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371173 | |
| Record name | 4-methyl-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243139-67-5 | |
| Record name | 4-methyl-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



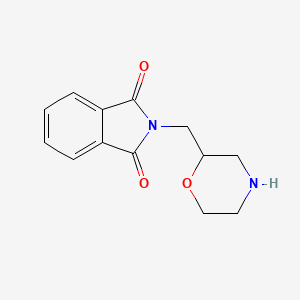
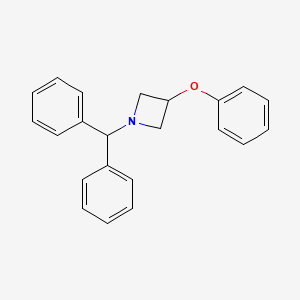
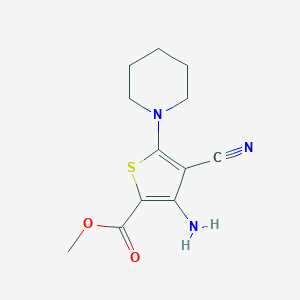

![2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate](/img/no-structure.png)
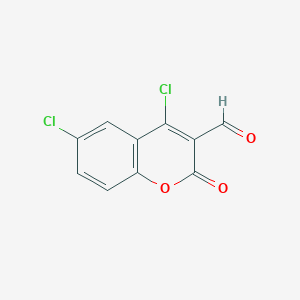
![4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1597594.png)



